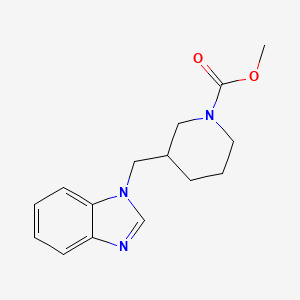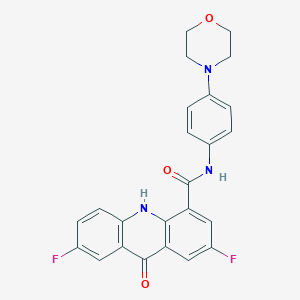
2,7-difluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Difluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide is a synthetic organic compound that belongs to the acridine family Acridines are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-difluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,7-difluoroacridine and 4-morpholin-4-ylaniline.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2,7-difluoroacridine with a suitable reagent to introduce the carboxamide group at the 4-position.
Coupling Reaction: The intermediate is then coupled with 4-morpholin-4-ylaniline under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group at the 9-position, potentially converting it to a hydroxyl group.
Substitution: The fluorine atoms at the 2 and 7 positions can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 2,7-difluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide has shown potential as an anticancer agent. It can intercalate into DNA, disrupting the replication process and inducing cell death in cancer cells.
Medicine
In medicine, this compound is being investigated for its potential use in chemotherapy. Its ability to target and kill cancer cells makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of 2,7-difluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide involves intercalation into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound can also induce the formation of reactive oxygen species (ROS), leading to oxidative stress and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Amsacrine: An anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
2,7-Difluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide is unique due to the presence of the morpholine ring and the difluoro substitutions, which enhance its biological activity and specificity. These structural features differentiate it from other acridine derivatives, potentially offering improved efficacy and reduced side effects in therapeutic applications.
Propriétés
IUPAC Name |
2,7-difluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O3/c25-14-1-6-21-18(11-14)23(30)19-12-15(26)13-20(22(19)28-21)24(31)27-16-2-4-17(5-3-16)29-7-9-32-10-8-29/h1-6,11-13H,7-10H2,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUVWQAQIJMMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC4=C3NC5=C(C4=O)C=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate](/img/structure/B6973786.png)
![(2-Ethylfuran-3-yl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6973795.png)
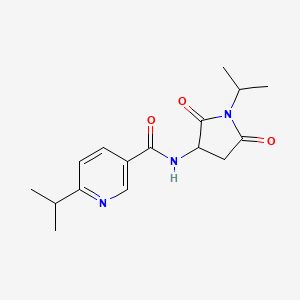
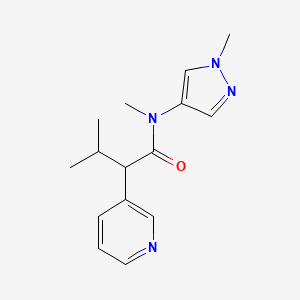
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methyl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one](/img/structure/B6973815.png)
![(2-Ethylfuran-3-yl)-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6973820.png)
![N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-methyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6973821.png)
![N-[1-(2-cyanoethyl)pyrazol-3-yl]-4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-carboxamide](/img/structure/B6973832.png)
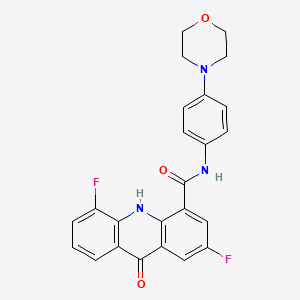
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide](/img/structure/B6973850.png)
![7-[(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B6973854.png)
![N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-2-ethylfuran-3-carboxamide](/img/structure/B6973873.png)
![7-[(2-Cyclopropylphenyl)methyl]-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6973889.png)
